molecular formula C11H12O2 B082922 2-Benzoylbutanal CAS No. 10327-01-2

2-Benzoylbutanal

Cat. No.: B082922
CAS No.: 10327-01-2
M. Wt: 176.21 g/mol
InChI Key: MBDKAMJVXMNMQH-UHFFFAOYSA-N
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Description

2-Benzoylbutanal is an organic compound featuring a benzoyl group (C₆H₅CO-) attached to the second carbon of a butanal chain (CH₃CH₂CH₂CHO). This structure confers unique reactivity due to the interplay of the electron-withdrawing benzoyl group and the aldehyde functionality.

In synthetic chemistry, such compounds are often intermediates in the preparation of pharmaceuticals, fragrances, or polymers. However, specific data on this compound’s synthesis, stability, or applications are absent in the provided sources, necessitating extrapolation from structurally related molecules.

Properties

CAS No.

10327-01-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-benzoylbutanal

InChI

InChI=1S/C11H12O2/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

MBDKAMJVXMNMQH-UHFFFAOYSA-N

SMILES

CCC(C=O)C(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C=O)C(=O)C1=CC=CC=C1

Synonyms

2-Benzoylbutanal

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity : this compound’s aldehyde group is highly reactive toward nucleophiles (e.g., in condensation reactions), whereas benzoate esters undergo hydrolysis or transesterification .
  • Electron Effects : The benzoyl group in this compound may stabilize adjacent carbocations or influence aldol reactivity, unlike the electron-deficient ester carbonyl in benzoates.

Physicochemical Properties

While the evidence lacks explicit data for this compound, trends from benzoate esters suggest:

  • Solubility : Benzoate esters (e.g., methyl benzoate) are lipophilic due to their ester groups, whereas this compound’s aldehyde may increase polarity slightly.
  • Volatility : Branched esters (e.g., isopropyl benzoate) exhibit lower boiling points than linear analogs; this compound’s volatility would depend on its aldehyde’s hydrogen-bonding capacity.

Stability and Reactivity

  • Hydrolysis : Benzoate esters hydrolyze in acidic/basic conditions to form benzoic acid and alcohols. In contrast, this compound’s aldehyde may oxidize to a carboxylic acid or participate in nucleophilic additions.
  • Thermal Stability : The conjugated benzoyl group in this compound could enhance thermal stability compared to simple aldehydes.

Limitations of Available Evidence

This gap underscores the need for targeted studies on its synthesis, spectroscopic characterization, and industrial relevance.

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